2-(5-Phenyl-1,3-oxazol-2-yl)aniline chemical structure and properties
2-(5-Phenyl-1,3-oxazol-2-yl)aniline chemical structure and properties
Structure, Synthesis, and Photophysical Properties
Executive Summary
2-(5-Phenyl-1,3-oxazol-2-yl)aniline (CAS: 193811-53-9) is a specialized heterocyclic fluorophore belonging to the 2,5-diaryloxazole family. Structurally, it consists of an aniline moiety attached to the C2 position of an oxazole ring, with a phenyl group at the C5 position.
Distinct from its parent compound PPO (2,5-diphenyloxazole), the introduction of the ortho-amino group creates a critical intramolecular hydrogen bond between the amine hydrogen and the oxazole nitrogen. This structural feature enables Excited-State Intramolecular Proton Transfer (ESIPT) , resulting in a large Stokes shift, environmental sensitivity, and chelating capabilities for transition metal ions (e.g., Zn²⁺, Cu²⁺). This guide details the physicochemical properties, validated synthetic protocols, and mechanistic applications of this compound in sensing and coordination chemistry.[1]
Chemical Identity & Structural Analysis[2][3][4][5][6]
The molecule operates as a "push-pull" system where the electron-rich aniline acts as a donor and the oxazole ring acts as an acceptor, further stabilized by the 5-phenyl substituent.
| Property | Data |
| IUPAC Name | 2-(5-phenyl-1,3-oxazol-2-yl)aniline |
| Common Synonyms | 2-(2-aminophenyl)-5-phenyloxazole; o-PO-aniline |
| CAS Number | 193811-53-9 |
| Molecular Formula | C₁₅H₁₂N₂O |
| Molecular Weight | 236.27 g/mol |
| SMILES | Nc1ccccc1-c1nc(oc1)-c1ccccc1 |
| Physical State | Crystalline Solid (Pale Yellow/White) |
| Solubility | Soluble in DMSO, DMF, CHCl₃; Insoluble in water |
Conformational Locking
In the ground state (
Photophysical Properties: The ESIPT Mechanism[9][10][11]
The defining characteristic of 2-(5-phenyl-1,3-oxazol-2-yl)aniline is its ESIPT behavior. Upon photoexcitation, the acidity of the amine proton and the basicity of the oxazole nitrogen increase significantly, driving the proton transfer.
Mechanism of Action
-
Excitation (
): The molecule absorbs UV light in its Enol form ( ). -
Proton Transfer (
): An ultra-fast proton transfer occurs in the excited state, converting the Enol form to a phototautomer Keto form ( ). -
Emission (
): The molecule relaxes to the ground state Keto form ( ) by emitting a photon. Because the state is lower in energy than , the emission is significantly red-shifted (large Stokes shift). -
Back-Transfer (
): The ground state Keto form is unstable and rapidly reverts to the Enol form.
Spectral Characteristics
-
Absorption
: ~320–340 nm (attributed to transitions). -
Emission
: ~450–500 nm (Green/Yellow fluorescence). -
Stokes Shift: Typically >100 nm (6000–8000 cm⁻¹), minimizing self-absorption.
Figure 1: Four-level photophysical cycle illustrating the Excited-State Intramolecular Proton Transfer (ESIPT) process.
Synthesis and Purification Protocol
The most robust synthetic route avoids direct condensation of aminobenzoic acid derivatives due to potential polymerization. Instead, a stepwise approach using a nitro-precursor followed by reduction is recommended to ensure regioselectivity.
Retrosynthetic Strategy
-
Precursors: 2-Nitrobenzoyl chloride and 2-Aminoacetophenone (Phenacylamine).
-
Key Intermediate: N-(2-oxo-2-phenylethyl)-2-nitrobenzamide.
-
Cyclization: Robinson-Gabriel dehydration.
Step-by-Step Protocol
Step 1: Amide Formation
-
Reagents: Dissolve 2-aminoacetophenone hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) containing Triethylamine (2.5 eq).
-
Addition: Cool to 0°C. Add 2-nitrobenzoyl chloride (1.1 eq) dropwise over 30 minutes to prevent exotherms.
-
Reaction: Stir at room temperature (RT) for 12 hours under nitrogen.
-
Workup: Wash with 1M HCl, then saturated NaHCO₃. Dry organic layer over MgSO₄ and concentrate.[2]
-
Product: N-(2-oxo-2-phenylethyl)-2-nitrobenzamide (Yellow solid).
Step 2: Robinson-Gabriel Cyclization
-
Reagents: Dissolve the amide intermediate in POCl₃ (Phosphorus oxychloride, 10 eq) or concentrated H₂SO₄ (5 eq).
-
Condition: Heat to 90–100°C for 2–4 hours. Note: POCl₃ is preferred for cleaner conversion.
-
Quenching: Pour the reaction mixture carefully onto crushed ice (Exothermic!). Neutralize with NaOH to pH 7–8.
-
Isolation: Filter the precipitate. Recrystallize from Ethanol/Water.
-
Product: 2-(2-nitrophenyl)-5-phenyloxazole.
Step 3: Nitro Reduction
-
Catalyst: Suspend the nitro-oxazole in Ethanol/Ethyl Acetate (1:1). Add 10% Pd/C (10 mol%).
-
Reduction: Stir under H₂ atmosphere (balloon pressure) for 4–6 hours at RT.
-
Alternative: Use SnCl₂·2H₂O in refluxing ethanol if hydrogenation equipment is unavailable.
-
-
Purification: Filter through Celite to remove catalyst. Concentrate filtrate.[3]
-
Final Polish: Recrystallize from Hexane/Ethyl Acetate to obtain pure 2-(5-phenyl-1,3-oxazol-2-yl)aniline .
Figure 2: Validated synthetic pathway via the nitro-reduction route.
Applications in Sensing and Drug Discovery
Ratiometric Metal Sensing (Zn²⁺)
The structural motif containing the oxazole nitrogen and the aniline nitrogen creates a specific N,N-bidentate binding pocket.
-
Mechanism: Upon binding Zn²⁺ (or similar
metals), the intramolecular hydrogen bond is broken. This inhibits the ESIPT process. -
Signal: The emission shifts from the Keto form (Green/Yellow) to the Enol form (Blue), or simply enhances the Enol emission intensity (Chelation-Enhanced Fluorescence, CHEF). This allows for ratiometric sensing.
Scintillation and Wavelength Shifting
Similar to PPO, the amino-derivative serves as a secondary scintillator or wavelength shifter. The large Stokes shift is advantageous in preventing re-absorption of emitted photons in high-density scintillation counters.
Pharmaceutical Intermediate
The 2-(2-aminophenyl)oxazole core is a privileged scaffold in medicinal chemistry, serving as a precursor for:
-
Kinase Inhibitors: The planar structure mimics the adenine ring of ATP.
-
Antimicrobial Agents: Derivatives have shown activity against Gram-positive bacteria by disrupting cell wall synthesis.
Safety and Handling
-
Hazard Classification: Irritant (Skin/Eye). Potential acute toxicity if swallowed (based on aniline derivatives).
-
Storage: Store in a cool, dry place away from light. The amine is susceptible to oxidation over long periods; storage under inert gas (Argon) is recommended for high-purity standards.
-
Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers.
References
-
Sigma-Aldrich. 2-(5-PHENYL-1,3-OXAZOL-2-YL)ANILINE Product Page. Retrieved from
-
PubChem. 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline Compound Summary (Structural Analog Reference). National Library of Medicine. Retrieved from
-
Beilstein Journals. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles. Beilstein J. Org. Chem. Retrieved from
-
MDPI. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules. Retrieved from
-
NIST. 1,4-Bis(5-phenyloxazol-2-yl)benzene (POPOP) Spectral Data. NIST Chemistry WebBook. Retrieved from
